molecular formula C8H9ClO B1355428 (3-Chloro-5-methylphenyl)methanol CAS No. 116069-80-8

(3-Chloro-5-methylphenyl)methanol

Cat. No.: B1355428
CAS No.: 116069-80-8
M. Wt: 156.61 g/mol
InChI Key: AMISYWXDRZVKBF-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: (3-Chloro-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of compounds with potential therapeutic applications.

Medicine: The compound is explored for its potential use in drug development. Derivatives of this compound have shown promise in preclinical studies for their pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins.

Future Directions

A recent study has reported the use of a similar compound, 3-chloro-5-methylphenylcarbamate, as a chiral stationary phase in high-performance liquid chromatography (HPLC) . This suggests potential applications of “(3-Chloro-5-methylphenyl)methanol” and similar compounds in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylbenzyl alcohol. One common method is the reaction of 5-methylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve the use of catalysts to improve the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.

    Reduction: Formation of 3-chloro-5-methyltoluene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-Chlorobenzyl alcohol: Similar structure but lacks the methyl group.

    5-Methylbenzyl alcohol: Similar structure but lacks the chlorine atom.

    3-Chloro-4-methylphenylmethanol: Similar structure with the methyl group at the fourth position.

Uniqueness: (3-Chloro-5-methylphenyl)methanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISYWXDRZVKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution/suspension of 3-chloro-5-methylbenzoic acid (800 mg, 4.69 mmol) in THF (5 ml) at 0° C. under nitrogen was added dropwise borane tetrahydrofuran complex (1 M in THF, 23.45 ml, 23.45 mmol) over 30 mins maintaining the temperature around 0° C. The reaction mixture was then allowed to warm to RT over 20 hrs. On cooling in an ice/water bath the reaction mixture was quenched dropwise with water and after a few minutes the THF was removed under reduced pressure. Water was added to the residue and on cooling a few drops of 1M HCl were added until effervescence ceased. The mixture was diluted with water and extracted into EtOAc, the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. Purification was carried out by chromatography on silica using 0-50% EtOAc in hexanes as eluent and azeotroping with toluene to afford the title product.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
23.45 mL
Type
reactant
Reaction Step Two

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